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Compound of Interest

Compound Name: GRL-1720

Cat. No.: B15073896 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional

characteristics of the GRL-1720 and SARS-CoV-2 main protease (Mpro) complex. GRL-1720
is a notable small molecule inhibitor that demonstrates potent antiviral activity by targeting the

Mpro, an essential enzyme for viral replication. This document outlines the quantitative

inhibitory data, detailed experimental methodologies, and visual representations of the

inhibitor's mechanism of action and associated experimental workflows.

Quantitative Inhibitory Data
The inhibitory efficacy of GRL-1720 against SARS-CoV-2 Mpro and its antiviral activity in cell-

based assays have been quantified through various parameters. The following tables

summarize the key quantitative data for easy comparison.
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Parameter Value Description

IC50 0.32 ± 0.02 μM

The half-maximal inhibitory

concentration of GRL-1720

against SARS-CoV-2 Mpro

after a 10-minute incubation.[1]

EC50 15 ± 4 μM

The half-maximal effective

concentration of GRL-1720 in

blocking SARS-CoV-2

infectivity in VeroE6 cells.[1][2]

[3]

CC50 >100 μM

The half-maximal cytotoxic

concentration of GRL-1720 in

VeroE6 cells, indicating low

cytotoxicity.[1]

Ki 2.15 ± 0.49 μM

The inhibition constant,

representing the binding

affinity of GRL-1720 to SARS-

CoV-2 Mpro.[1][4]

kinact 2.53 ± 0.27 min⁻¹

The rate of enzyme

inactivation, indicating time-

dependent inhibition.[1][4]

kinact/Ki 19,610 M⁻¹s⁻¹ ± 4,930

The second-order rate

constant, reflecting the

efficiency of covalent bond

formation.[1]

Mechanism of Action
GRL-1720 acts as an irreversible, covalent inhibitor of the SARS-CoV-2 Mpro.[1] The inhibitory

mechanism involves a nucleophilic attack by the catalytic dyad of the Mpro, specifically the

cysteine (Cys-145) and histidine (His-41) residues, on the ester carbon of GRL-1720.[1] This

results in the formation of a covalent bond between the sulfur atom of Cys-145 and the

carbonyl indoline moiety of GRL-1720, leading to the departure of the chloropyridinyl group.[1]
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This covalent modification of the active site renders the enzyme inactive, thereby inhibiting the

proteolytic processing of viral polyproteins and blocking viral replication.[1] Structural analyses

suggest that the carbonyl indoline moiety of GRL-1720 also forms hydrogen-bond interactions

with the backbone amine nitrogens of Gly-143 and Cys-145 within the Mpro active site.[1]
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Mechanism of GRL-1720 covalent inhibition of SARS-CoV-2 Mpro.

Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of the GRL-1720 Mpro

complex are provided below.
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SARS-CoV-2 Mpro Enzyme Inhibition Assay (FRET-
based)
This assay quantifies the inhibitory effect of GRL-1720 on the enzymatic activity of recombinant

SARS-CoV-2 Mpro using a Förster Resonance Energy Transfer (FRET) substrate.

Reagent Preparation:

Assay Buffer: 20 mM HEPES (pH 7.3), 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20.

Mpro Solution: Recombinant SARS-CoV-2 Mpro is diluted in the assay buffer to a final

concentration of 50 nM.

FRET Substrate: A fluorescently labeled peptide substrate containing the Mpro cleavage

sequence is diluted in the assay buffer to a final concentration of 20 µM.

Inhibitor Solution: GRL-1720 is serially diluted in DMSO to create a range of

concentrations.

Assay Procedure:

Add 2 µL of the GRL-1720 dilution or DMSO (control) to the wells of a 384-well plate.

Add 20 µL of the Mpro solution to each well and incubate for 15 minutes at room

temperature to allow for inhibitor binding.

Initiate the reaction by adding 20 µL of the FRET substrate solution to each well.

Monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm)

every minute for 30 minutes using a fluorescence plate reader.

Data Analysis:

Calculate the initial reaction rates from the linear phase of the fluorescence signal.

Determine the percentage of inhibition for each GRL-1720 concentration relative to the

DMSO control.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a dose-response curve to calculate the IC50 value.

VeroE6 Cell-Based Antiviral Assay
This assay determines the efficacy of GRL-1720 in inhibiting SARS-CoV-2 replication in a

cellular environment.

Cell Culture and Infection:

Seed VeroE6 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate

overnight.

Pre-treat the cells with various concentrations of GRL-1720 for 2 hours.

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.

After a 1-hour incubation, remove the virus inoculum and add fresh media containing the

respective concentrations of GRL-1720.

Quantification of Viral Replication (RT-qPCR):

Incubate the infected cells for 48-72 hours.

Harvest the cell culture supernatant and extract the viral RNA.

Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to

quantify the viral copy number.

Data Analysis:

Calculate the percentage of viral inhibition for each GRL-1720 concentration compared to

the untreated control.

Determine the EC50 value by plotting the percentage of inhibition against the drug

concentration.

Cytopathic Effect (CPE) Assay
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This assay visually assesses the ability of GRL-1720 to protect cells from virus-induced cell

death.

Assay Procedure:

Following the same cell culture and infection protocol as the antiviral assay, incubate the

plates for 3 days.

Visually inspect the cell monolayers for cytopathic effects (e.g., cell rounding, detachment)

under a light microscope.

Alternatively, stain the cells with crystal violet to quantify cell viability.

Immunocytochemistry
This technique is used to visualize the presence of viral antigens within infected cells.

Cell Preparation:

Grow VeroE6 cells on coverslips in a 24-well plate and infect with SARS-CoV-2 in the

presence or absence of GRL-1720.

After 24-48 hours, fix the cells with 4% paraformaldehyde.

Permeabilize the cells with 0.1% Triton X-100.

Staining:

Block non-specific binding with 5% bovine serum albumin (BSA).

Incubate with a primary antibody specific for a SARS-CoV-2 antigen (e.g., nucleocapsid

protein).

Wash and incubate with a fluorescently labeled secondary antibody.

Counterstain the nuclei with DAPI.

Imaging:
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Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

NanoLC-ESI-QTOF-MS for Covalent Adduct Verification
This mass spectrometry-based method is used to confirm the covalent binding of GRL-1720 to

Mpro.

Sample Preparation:

Incubate recombinant SARS-CoV-2 Mpro with an excess of GRL-1720.

Remove the unbound inhibitor using a desalting column.

Digest the protein into smaller peptides using trypsin.

LC-MS/MS Analysis:

Separate the tryptic peptides using nano-liquid chromatography (nanoLC).

Analyze the eluted peptides using electrospray ionization-quadrupole time-of-flight (ESI-

QTOF) mass spectrometry.

Data Analysis:

Search the MS/MS data for a mass shift on the peptide containing the active site Cys-145,

corresponding to the mass of the covalently bound GRL-1720 fragment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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